molecular formula C17H16N2O2S2 B12269045 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B12269045
M. Wt: 344.5 g/mol
InChI Key: BNNPJIMDMYUUET-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene ring fused with a benzothiazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene with benzothiazole-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Important in drug development due to their biological activities.

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide is unique due to its dual benzothiophene and benzothiazole structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C17H16N2O2S2/c20-15(16-19-12-4-1-2-5-14(12)23-16)18-10-17(21)8-3-6-13-11(17)7-9-22-13/h1-2,4-5,7,9,21H,3,6,8,10H2,(H,18,20)

InChI Key

BNNPJIMDMYUUET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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